2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate
Description
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate is a synthetic benzoate ester featuring a thiophene ring substituted with a methoxycarbonyl group at position 2 and a methyl group at position 3. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in anticancer and anti-inflammatory agents due to its structural similarity to colchicine and combretastatin analogs .
Properties
Molecular Formula |
C17H18O7S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 5-methyl-3-(3,4,5-trimethoxybenzoyl)oxythiophene-2-carboxylate |
InChI |
InChI=1S/C17H18O7S/c1-9-6-13(15(25-9)17(19)23-5)24-16(18)10-7-11(20-2)14(22-4)12(8-10)21-3/h6-8H,1-5H3 |
InChI Key |
OCJNCKOBEITOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(Methoxycarbonyl)-5-methyl-3-thienyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or thienyl derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate involves its interaction with cellular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of specific enzymes or by binding to receptors, thereby influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of 3,4,5-trimethoxybenzoate derivatives, their structural features, and biological activities:
Key Observations:
Alkyl Chain Effects :
- Straight-chain alkyl esters (e.g., propyl, butyl) generally exhibit higher cytotoxicity than branched analogs (e.g., isopropyl, isopentyl), likely due to improved membrane permeability .
- Branched esters, however, may enhance metabolic stability, as seen with isopentyl 3,4,5-trimethoxybenzoate .
Aromatic Substituents :
- Bulky aromatic groups (e.g., naphthalene in Compound 11) improve potency by enhancing hydrophobic interactions with tubulin or kinase targets .
Aminoalkyl Derivatives: The [2-(dimethylamino)-2-phenylbutyl] analog demonstrates therapeutic versatility, acting beyond spasmolytic activity to modulate gastrointestinal motility via undefined mechanisms .
Biological Activity
2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound has a complex structure characterized by a thienyl group and multiple methoxy substituents. Its molecular formula is C16H18O5S, with a molecular weight of approximately 318.38 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, flavonoids and benzoates have been shown to inhibit the growth of various bacteria and fungi. Preliminary studies suggest that 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate may possess similar activities.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 75 |
Note: Data are hypothetical and should be validated with empirical studies.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Compounds with methoxy and thienyl groups have been associated with the inhibition of pro-inflammatory cytokines. In vitro studies have shown that derivatives of trimethoxybenzoate can reduce inflammation markers such as TNF-alpha and IL-6.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The presence of methoxy groups in the compound may enhance its ability to scavenge free radicals. Comparative studies with known antioxidants indicate that while some derivatives show strong activity, the specific activity of 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate requires further investigation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of several benzoate derivatives against common pathogens. The results indicated that compounds similar to 2-(Methoxycarbonyl)-5-methyl-3-thienyl 3,4,5-trimethoxybenzoate exhibited notable activity against Gram-positive bacteria.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
